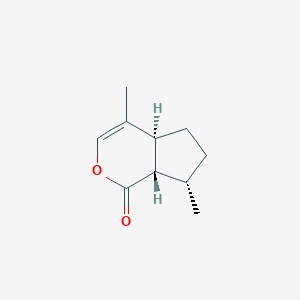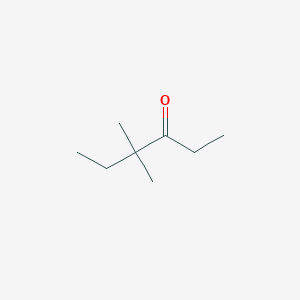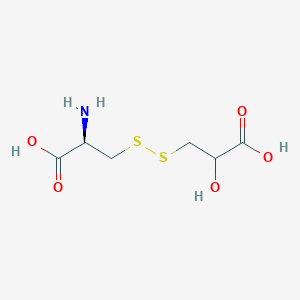
3-Mercaptolactate-cysteine disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Mercaptolactate-cysteine disulfide (MCD) is a disulfide compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, biotechnology, and medicine. MCD is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and other biological processes.
Applications De Recherche Scientifique
1. Biochemical and Metabolic Studies
3-Mercaptolactate-cysteine disulfide has been a subject of interest in various biochemical and metabolic studies. Its discovery was initially linked to a case of a mentally retarded patient, shedding light on its potential implications in metabolic disorders (Crawhall et al., 1968). Studies have explored its formation in the transamination pathway of cysteine metabolism, highlighting its relevance in understanding biochemical pathways in higher animals (Sörbo, 1987).
2. Genetic and Inherited Disorders
Research has indicated a possible link between 3-mercaptolactate-cysteine disulfide and genetic disorders. One such condition, known as mercaptolactate-cysteine disulfiduria, involves the excretion of this compound and has been associated with intellectual disability and other abnormalities. The disorder is believed to be linked to deficiencies in certain enzymes like mercaptopyruvate sulfur transferase (Crawhall, 1985).
3. Pathophysiological Role
The pathophysiological role of 3-mercaptolactate-cysteine disulfide is also being explored, particularly in relation to mental retardation and behavioral abnormalities. Animal models, such as knockout mice lacking specific enzymes involved in its metabolism, have provided insights into its possible effects on behavior and neural function (Nagahara et al., 2013).
4. Analytical Methodologies
Various analytical methods have been developed for the determination of 3-mercaptolactate-cysteine disulfide in biological samples. These methodologies are crucial for diagnosing conditions like mercaptolactate-cysteine disulfiduria and for understanding the compound's metabolism (Hannestad & Sörbo, 1979).
5. Implications in Antioxidant Research
The compound's involvement in redox regulation and its potential role as an antioxidant has been a subject of study. Its interaction with enzymes like 3-mercaptopyruvate sulfurtransferase, which plays a crucial role in cellular redox homeostasis, underscores its significance in oxidative stress research (Nagahara et al., 2015).
Propriétés
Numéro CAS |
18841-42-4 |
|---|---|
Nom du produit |
3-Mercaptolactate-cysteine disulfide |
Formule moléculaire |
C6H11NO5S2 |
Poids moléculaire |
241.3 g/mol |
Nom IUPAC |
(2R)-2-amino-3-[(2-carboxy-2-hydroxyethyl)disulfanyl]propanoic acid |
InChI |
InChI=1S/C6H11NO5S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4,8H,1-2,7H2,(H,9,10)(H,11,12)/t3-,4?/m0/s1 |
Clé InChI |
MAFDYIDMXCXBRB-WUCPZUCCSA-N |
SMILES isomérique |
C([C@@H](C(=O)O)N)SSCC(C(=O)O)O |
SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)O |
SMILES canonique |
C(C(C(=O)O)N)SSCC(C(=O)O)O |
Autres numéros CAS |
18841-42-4 |
Description physique |
Solid |
Synonymes |
3-mercaptolactate-cysteine disulfide beta-mercaptolactate cysteine disulfide HCETC S-(2-hydroxy-2-carboxyethylthio)cysteine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



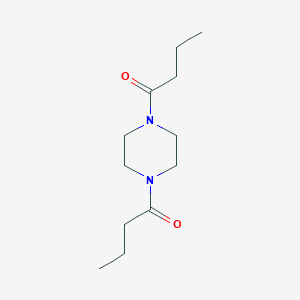
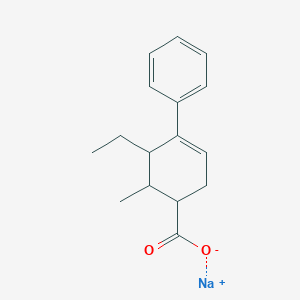
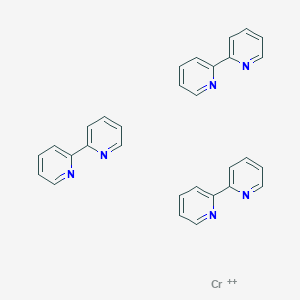
![3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione](/img/structure/B99938.png)
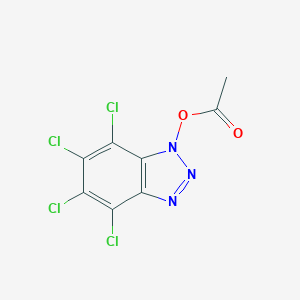
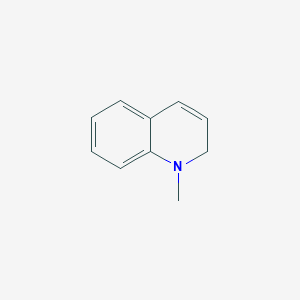

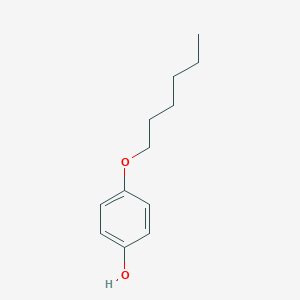
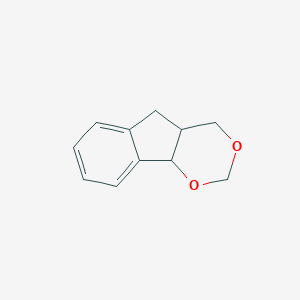
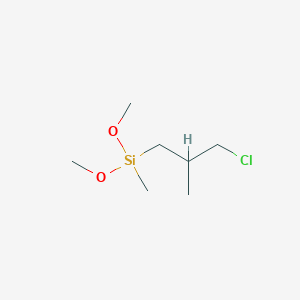
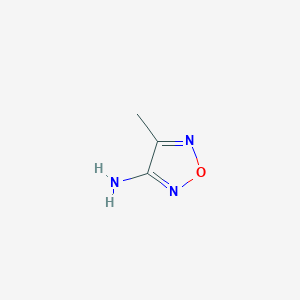
![[1,2,4]Triazolo[4,3-b]pyridazin-6-amine](/img/structure/B99957.png)
